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Compound of Interest

Compound Name: Pkr-IN-2
CAS No.: 1628428-01-2
Cat. No.: B1139315
. J

Protein Kinase R, encoded by the EIF2AK2 gene, is a crucial serine/threonine kinase that
functions as a key sensor in the cellular stress response. It is a central component of the innate
immune system, primarily activated by double-stranded RNA (dsRNA), a common byproduct of
viral replication.[1] Beyond its antiviral role, PKR is activated by a variety of stress signals,
including cytokine exposure, growth factor deprivation, and endoplasmic reticulum (ER) stress.

Upon activation, PKR undergoes dimerization and autophosphorylation.[2] Its most critical
downstream target is the alpha subunit of eukaryotic translation initiation factor 2 (elF2a).[2]
Phosphorylation of elF2a at Serine 51 leads to a global inhibition of protein synthesis, thereby
impeding viral replication.[2] However, this translational blockade also induces the preferential
translation of certain mMRNAS, such as that of Activating Transcription Factor 4 (ATF4), which
orchestrates a broader stress response program that can include apoptosis.[2] PKR also
modulates other signaling pathways, including NF-kB and p38 MAPK, contributing to
inflammatory and apoptotic responses. Given its central role in these fundamental cellular
processes, dysregulation of PKR activity has been implicated in a range of pathologies,
including neurodegenerative diseases, metabolic disorders, and cancer, making it a compelling
target for therapeutic intervention.

Biochemical and Cellular Pharmacology of PKR-IN-
C16

PKR-IN-C16 is an imidazolo-oxindole compound that acts as a potent and specific ATP-
competitive inhibitor of PKR.[3] It has demonstrated significant therapeutic potential in
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preclinical models of neuroinflammation, cancer, and metabolic diseases.[4][5]

Mechanism of Action

PKR-IN-C16 exerts its inhibitory effect by binding to the ATP-binding pocket of the PKR kinase
domain. This direct competition with ATP prevents the autophosphorylation of PKR at key
residues, most notably Threonine 446 in the activation loop, which is essential for its catalytic
activity.[6] By inhibiting PKR autophosphorylation, C16 effectively blocks all downstream
signaling events, including the phosphorylation of elF2a and the subsequent translational
shutoff and stress responses.[7]

Potency and Efficacy

PKR-IN-C16 is a highly potent inhibitor of PKR, with reported IC50 values in the nanomolar

range.
Parameter Value Source
IC50 (PKR
] 186-210 nM [6]
autophosphorylation)
IC50 (rescue of translation
100 nM [3]

block)

In cellular assays, PKR-IN-C16 has been shown to effectively inhibit PKR phosphorylation and
its downstream effects at concentrations ranging from the sub-micromolar to low micromolar
range. For instance, in Huh7 human hepatocellular carcinoma cells, C16 decreased the ratio of
phosphorylated PKR to total PKR in a dose-dependent manner, with maximal effects observed
at concentrations greater than 2000 nM.[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of PKR-IN-C16 is essential for its
effective use in experimental settings.

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.researchgate.net/publication/340061005_Therapeutic_effects_of_the_PKR_inhibitor_C16_suppressing_tumor_proliferation_and_angiogenesis_in_hepatocellular_carcinoma_in_vitro_and_in_vivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC3937647/
https://www.cellsignal.com/products/primary-antibodies/phospho-pkr-thr446-antibody/3076
https://pubmed.ncbi.nlm.nih.gov/33017381/
https://www.cellsignal.com/products/primary-antibodies/phospho-pkr-thr446-antibody/3076
https://www.icr.ac.uk/research-and-discoveries/cancer-blogs/detail/the-drug-discoverer/understanding-the-off-target-effects-of-cancer-drugs-and-how-they-could-lead-us-to-new-forms-of-treatment
https://www.researchgate.net/publication/340061005_Therapeutic_effects_of_the_PKR_inhibitor_C16_suppressing_tumor_proliferation_and_angiogenesis_in_hepatocellular_carcinoma_in_vitro_and_in_vivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C13HsN4OS [8]
Molecular Weight 268.29 g/mol [8]
Appearance Light yellow to yellow solid [6]

N DMSO: up to 14 mg/mL (52.18
Solubility M) [8]
m

Water: Insoluble [8]

Powder: -20°C for up to 3
Storage years. In solvent: -80°C for up [6]

to 1 year.

Note on Solubility: The solubility of PKR-IN-C16 can be affected by the purity of the DMSO. It is
recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[8] For in
vivo studies, specific formulations are required, often involving co-solvents such as PEG300,
Tween 80, or corn oil.[8]

Trustworthiness and Selectivity

While PKR-IN-C16 is widely regarded as a specific PKR inhibitor, it is crucial for researchers to
be aware of its potential off-target effects to ensure the validity of their experimental findings. A
computational analysis and subsequent in vitro kinase assay revealed that C16 can also inhibit
Fibroblast Growth Factor Receptor 2 (FGFR2) with an IC50 of 31.8 nM, which is more potent
than its inhibition of PKR (IC50 of 141 nM in the same study). This off-target activity should be
considered when interpreting results, especially in cellular contexts where FGFR2 signaling is
prominent. It is recommended to use multiple validation methods, such as genetic knockdown
of PKR, to confirm that the observed effects of C16 are indeed mediated by PKR inhibition.

Experimental Protocols

The following protocols are provided as a guide for the use of PKR-IN-C16 in common
experimental settings. Researchers should optimize these protocols for their specific cell lines,
reagents, and equipment.
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In Vitro Kinase Assay for PKR Inhibition

This protocol describes a method to assess the direct inhibitory effect of PKR-IN-C16 on PKR
kinase activity using a purified enzyme system.

Materials

e Recombinant human PKR enzyme
¢ Recombinant human elF2a protein (substrate)
e PKR-IN-C16

» Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-
35)

e [y-33P]JATP or ADP-Glo™ Kinase Assay (Promega)
o SDS-PAGE gels and buffers

e Phosphorimager or luminometer

Step-by-Step Methodology

e Prepare a serial dilution of PKR-IN-C16 in DMSO. A typical starting range would be from 1
UM down to 1 nM.

o Set up the kinase reaction in a 96-well plate on ice. For a 25 L reaction, combine:

o

5 pL of 5x Kinase Assay Buffer

o

Recombinant PKR (concentration to be optimized, typically in the ng range)

[¢]

Recombinant elF2a (concentration to be optimized, typically in the pg range)

[¢]

1 pL of PKR-IN-C16 dilution (or DMSO for control)

o

Adjust the volume with sterile, nuclease-free water.

¢ Pre-incubate the plate at 30°C for 10 minutes.
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Initiate the reaction by adding [y-33P]ATP to a final concentration of 10 uM.
Incubate the reaction at 30°C for 30 minutes.
Stop the reaction by adding 25 pL of 2x SDS-PAGE sample buffer.

Analyze the results by running the samples on an SDS-PAGE gel, followed by
autoradiography to visualize the phosphorylated elF2a. The intensity of the bands can be
guantified using densitometry. Alternatively, for a non-radioactive method, use a commercial
kit like the ADP-Glo™ Kinase Assay to measure ADP production, which is proportional to
kinase activity.

Cellular Assay: Western Blot for Phosphorylated PKR
and elF2a

This protocol allows for the assessment of PKR-IN-C16's ability to inhibit PKR activation and

downstream signaling in a cellular context.

Materials

Cell line of interest (e.g., HeLa, SH-SY5Y)

PKR activator (e.g., poly(l:C), tunicamycin)

PKR-IN-C16

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-PKR (Thr446), anti-PKR (total), anti-phospho-elF2a
(Ser51), anti-elF2a (total), and a loading control (e.g., anti-B-actin)

HRP-conjugated secondary antibodies

ECL Western blotting detection reagents

Step-by-Step Methodology

Seed cells in a 6-well plate and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of PKR-IN-C16 (e.g., 0.1, 0.5, 1, 2 uM) or
DMSO (vehicle control) for 1-2 hours.

Induce PKR activation by treating the cells with a PKR activator (e.g., 10 pg/mL poly(I:C) for
6 hours or 2.5 pg/mL tunicamycin for 4 hours). Include an untreated control group.

Lyse the cells on ice with lysis buffer.

Determine protein concentration of the lysates using a BCA or Bradford assay.

Perform Western blotting:

[¢]

Load equal amounts of protein (20-30 ug) onto an SDS-PAGE gel.
o Transfer the proteins to a PVDF or nitrocellulose membrane.
o Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions
are typically 1:1000.

o Wash the membrane with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane with TBST.
o Detect the signal using an ECL reagent and an imaging system.

e Analyze the results by quantifying the band intensities. Normalize the phosphorylated protein
levels to the total protein levels.

Cell Viability Assay (MTS Assay)

This protocol can be used to determine the effect of PKR-IN-C16 on cell viability and
proliferation.
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Materials

e Cell line of interest
o PKR-IN-C16
o 96-well plates

e MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Step-by-Step Methodology

e Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well) and allow them to adhere overnight.

» Treat the cells with a serial dilution of PKR-IN-C16 for the desired time period (e.g., 24, 48,
or 72 hours). Include a vehicle control (DMSO).

e Add 20 pL of MTS reagent to each well.
 Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO: incubator.
» Measure the absorbance at 490 nm using a 96-well plate reader.

o Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting
the background absorbance from wells with media only.

Visualizations
PKR Signaling Pathway
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Caption: Overview of the PKR signaling pathway and the mechanism of inhibition by PKR-IN-
C16.
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Experimental Workflow for Assessing PKR-IN-C16
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Cell Lysis Western Blot for
ysl H H
p-PKR, p-elF2a
- Pre-treat with Stimulate with Y -
. PKR-IN-C16 PKR Activator o
Cell Culture . . Data Analysis
(or vehicle) (e.g., poly(I:C)) > o ~
Cell Viability Assay
(e.g., MTS)

Cell-based workflow for C16 evaluation.

Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating the efficacy of PKR-IN-C16 in a cell-

based model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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